molecular formula C12H5Cl5O B13960417 Pentachloro-(1,1'-biphenyl)-ol CAS No. 52181-96-1

Pentachloro-(1,1'-biphenyl)-ol

Katalognummer: B13960417
CAS-Nummer: 52181-96-1
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: LAPUREOIFIODEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentachlorobiphenylol is a polychlorinated biphenyl (PCB) derivative, characterized by the presence of five chlorine atoms attached to the biphenyl structure. PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications due to their chemical stability and insulating properties. their production has been banned in many countries due to their environmental persistence and potential health hazards .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentachlorobiphenylol can be synthesized through the chlorination of biphenylol under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination of the biphenylol molecule .

Industrial Production Methods

Industrial production of pentachlorobiphenylol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where biphenylol is chlorinated using chlorine gas. The reaction conditions are carefully monitored to ensure the desired level of chlorination. The product is then purified through distillation or other separation techniques to obtain high-purity pentachlorobiphenylol .

Analyse Chemischer Reaktionen

Types of Reactions

Pentachlorobiphenylol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pentachlorobiphenylol has several scientific research applications:

Wirkmechanismus

Pentachlorobiphenylol exerts its effects through several molecular mechanisms:

    Molecular Targets: It interacts with cellular proteins and enzymes, disrupting their normal functions.

    Pathways Involved: It affects various signaling pathways, including those involved in oxidative stress, inflammation, and endocrine disruption.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pentachlorobiphenylol is unique due to its specific chlorination pattern, which affects its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct properties that make it useful in specific research and industrial applications .

Eigenschaften

CAS-Nummer

52181-96-1

Molekularformel

C12H5Cl5O

Molekulargewicht

342.4 g/mol

IUPAC-Name

2,3,4,5-tetrachloro-6-(2-chlorophenyl)phenol

InChI

InChI=1S/C12H5Cl5O/c13-6-4-2-1-3-5(6)7-8(14)9(15)10(16)11(17)12(7)18/h1-4,18H

InChI-Schlüssel

LAPUREOIFIODEI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.